Ethyl 4-bromobenzimidate hydrochloride

Overview

Description

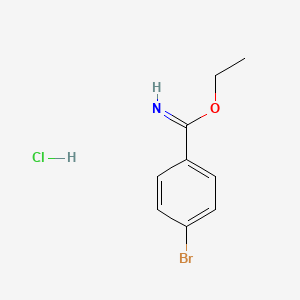

Ethyl 4-bromobenzimidate hydrochloride is a chemical compound with the CAS Number: 55368-83-7 . It has a molecular weight of 264.55 . The IUPAC name for this compound is ethyl 4-bromobenzenecarboximidoate hydrochloride .

Molecular Structure Analysis

The molecular formula of Ethyl 4-bromobenzimidate hydrochloride is C9H10BrNO . The InChI Code is 1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 4-bromobenzimidate hydrochloride is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-bromobenzimidate hydrochloride serves as a precursor in the synthesis of various novel compounds with potential biological activities. For instance, its use in the creation of 1,2,4-triazole derivatives has been explored, demonstrating significant anti-lipase and anti-urease activities. These compounds offer a foundation for developing dual inhibitors targeting both enzymes, indicating their potential in therapeutic applications (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Antibacterial and Antioxidant Activities

The compound has been used to synthesize acylhydrazone derivatives, leading to the creation of novel 1,2,4-triazole Schiff base and amine derivatives. These new compounds have shown promising antibacterial, antiurease, and antioxidant activities, highlighting their potential as leads for new therapeutic agents (Sokmen et al., 2014).

Synthesis and Characterization of Derivatives

Ethyl 4-bromobenzimidate hydrochloride is also pivotal in the synthesis and characterization of thiazole-4-carboxylate derivatives. These derivatives have been analyzed through spectroscopic, SC-XRD characterizations, and DFT-based studies, providing insights into their structure and potential applications in technology due to their significant nonlinear optical (NLO) properties (Haroon et al., 2019).

Anticancer Evaluation

Further research has utilized ethyl 4-bromobenzimidate hydrochloride in the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were subsequently evaluated for their anticancer activity. Such studies underline the compound's role in developing new therapeutic agents targeting various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name |

ethyl 4-bromobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFEVFZCZJOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromobenzimidate hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2632165.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2632168.png)

![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2632177.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632182.png)